N-ethyl-2-(trifluoromethoxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-2-13-7-5-3-4-6-8(7)14-9(10,11)12/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDGBNRBKFRELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938644 | |
| Record name | N-Ethyl-2-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-25-8 | |
| Record name | N-Ethyl-2-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175278-25-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N Ethyl 2 Trifluoromethoxy Aniline
Established Synthetic Routes for Related Trifluoromethoxylated Aniline (B41778) Derivatives
The introduction of a trifluoromethoxy group onto an aniline scaffold, especially in conjunction with N-alkylation, presents a synthetic challenge. The following sections detail established methods for the synthesis of analogous compounds, which can be adapted for the target molecule.
Nucleophilic Substitution Approaches for Aniline Derivatives
Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the synthesis of aniline derivatives. chemistrysteps.com This approach typically involves the reaction of an aryl halide with a nucleophile. In the context of synthesizing substituted anilines, sodium amide in ammonia (B1221849) can be used to convert aryl halides to the corresponding aniline derivatives. chemistrysteps.com However, the success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups ortho or para to the leaving group is often necessary to activate the ring towards nucleophilic attack. tib.eu While the trifluoromethoxy group is electron-withdrawing, its activating ability in SNAr may be less pronounced than that of a nitro group.
Another relevant nucleophilic substitution involves the reaction of an amine with a suitable alkylating agent. For instance, the synthesis of N-ethyl-N-(2,2,2-trifluoro-ethyl)-aniline has been achieved by heating N-ethylaniline with 2,2,2-trifluoro-ethyl tosylate in the presence of sodium carbonate. prepchem.com This demonstrates the feasibility of introducing an ethyl group onto a pre-existing aniline nitrogen via nucleophilic substitution.
Transition-Metal-Catalyzed Coupling Reactions for Aryl-Nitrogen Bond Formation
Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-nitrogen bonds, offering milder conditions and broader substrate scope compared to classical methods.
Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a powerful method for constructing aryl-amine bonds. This reaction allows for the coupling of aryl halides or triflates with amines. mit.edu The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands such as BrettPhos being particularly effective for challenging transformations. nih.govacs.org For the synthesis of N-ethyl-2-(trifluoromethoxy)aniline, this could involve the coupling of 2-(trifluoromethoxy)bromobenzene or a related aryl halide with ethylamine, or the reaction of 1-bromo-2-(trifluoromethoxy)benzene (B1272820) with N-ethyl-N-lithiomethylamine. The use of aryl triflates, derived from phenols, also provides an alternative entry point for this transformation. berkeley.edu The slow addition of the aryl triflate can sometimes be necessary to prevent its cleavage. berkeley.edu
Table 1: Examples of Palladium-Catalyzed Amination Reactions
| Aryl Halide/Triflate | Amine | Catalyst/Ligand | Product | Reference |
| Aryl Triflates | Various Amines | Pd(dba)₂ / DPPF or BINAP | Arylamines | berkeley.edu |
| Aryl Chlorides | Various Amines | Pd(0) / BrettPhos | Arylamines | nih.gov |
| Nitroarenes | Buta-1,3-dienes | Pd(acac)₂ / BrettPhos | 1,4-diaryl-1,3-butadienes | acs.org |
This table presents examples of palladium-catalyzed reactions for C-N and C-C bond formation, illustrating the versatility of palladium catalysis.
Copper-mediated reactions have emerged as a valuable alternative and complement to palladium-catalyzed processes, particularly for the introduction of fluorinated groups. While direct copper-mediated trifluoromethoxylation of anilines is a developing area, related copper-mediated trifluoromethylation reactions are well-documented. nih.govacs.org For instance, a three-component copper-mediated vicinal trifluoromethylation-allylation of arynes has been reported, showcasing the ability of copper to facilitate complex C-C and C-CF₃ bond formations. nih.govacs.org
More directly relevant is the copper-mediated N-trifluoromethylation of O-benzoylhydroxylamines, which proceeds under mild conditions using inexpensive reagents. nih.gov This methodology, while focused on N-CF₃ bond formation, highlights the potential of copper catalysis for the formation of nitrogen-fluorine containing functional groups. nih.gov
Direct Fluorination and Trifluoromethoxylation Methods
Direct methods for introducing trifluoromethoxy groups onto aromatic rings are highly sought after due to their atom economy and potential for late-stage functionalization.
A user-friendly protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives has been developed, which involves the O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives. nih.gov In this method, an N-hydroxyacetamido-substituted aromatic compound is treated with Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) in the presence of a catalytic amount of cesium carbonate to afford an N-(trifluoromethoxy)acetamido intermediate. nih.gov This intermediate can then be rearranged to the final ortho-trifluoromethoxylated aniline derivative. nih.gov This approach is particularly noteworthy as it provides a direct route to the desired substitution pattern.
Recent advancements have also led to the development of novel bromodifluoromethylating reagents, such as bromodifluoromethyl phenoxathiinium salt, which can undergo photoredox-catalyzed C(sp³)–H bromodifluoromethylation. acs.org While not a direct trifluoromethoxylation, this highlights the ongoing innovation in the synthesis of fluorinated compounds.
Intramolecular OCF3 Migration for Ortho-Trifluoromethoxylated Aniline Formation
A significant advancement in the synthesis of ortho-trifluoromethoxylated anilines has been the development of a two-step sequence involving the O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by an intramolecular migration of the OCF3 group. acs.orgnih.gov This protocol offers a reliable pathway to a variety of synthetically valuable ortho-OCF3 aniline derivatives. acs.org
The process commences with the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide. acs.org For instance, treating a precursor like methyl 4-(N-hydroxyacetamido)benzoate with an electrophilic trifluoromethylating reagent, such as Togni's reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), in the presence of a catalytic amount of a base like cesium carbonate, yields the corresponding N-(trifluoromethoxy)acetamido intermediate. nih.gov
This intermediate then undergoes a thermally induced intramolecular rearrangement, where the OCF3 group migrates from the nitrogen atom to the ortho position of the aromatic ring. nih.gov Mechanistic studies suggest that this migration proceeds through a heterolytic cleavage of the N-OCF3 bond, leading to the formation of a nitrenium ion and a trifluoromethoxide. acs.orgdovepress.com These ions then recombine, with the trifluoromethoxide attacking the ortho-position of the nitrenium ion, followed by tautomerization to furnish the final ortho-trifluoromethoxylated aniline derivative. dovepress.com The reaction is typically carried out in a solvent like nitromethane (B149229) at elevated temperatures. nih.gov
A notable feature of this method is its high functional-group tolerance and its amenability to gram-scale synthesis. acs.orgnih.gov The electronic nature of the arene substrate influences the reaction conditions, with more electron-deficient arenes generally necessitating higher temperatures for the OCF3-migration step. nih.gov
| Precursor Type | Reagent | Key Transformation | Product Class | Ref |
| N-aryl-N-hydroxylamine | Togni's Reagent II | O-trifluoromethylation | N-aryl-N-(trifluoromethoxy)amine | nih.gov |
| N-aryl-N-(trifluoromethoxy)amine | Heat | Intramolecular OCF3 migration | ortho-trifluoromethoxylated aniline | acs.orgnih.gov |
Novel and Advanced Synthetic Strategies for this compound
Building upon the foundational methods, recent research has focused on developing more efficient, sustainable, and scalable synthetic strategies for trifluoromethoxylated anilines. These advanced approaches aim to address the limitations of traditional methods, which can suffer from harsh reaction conditions and the use of hazardous reagents.
Catalytic Systems for Enhanced Efficiency in Trifluoromethoxylation
The efficiency of trifluoromethoxylation reactions can be significantly enhanced through the use of catalytic systems. In the context of the OCF3 migration, catalytic amounts of cesium carbonate have been shown to be effective. nih.gov Beyond this, the broader field of trifluoromethoxylation has seen the development of various catalytic approaches. nih.gov
Photoredox catalysis, for example, has emerged as a powerful tool for the trifluoromethoxylation of arenes under mild conditions using visible light. acs.org This method often employs a photocatalyst, such as an iridium complex, to generate a highly reactive trifluoromethoxyl radical from a suitable precursor. researchgate.net Additionally, other metal-based catalytic systems are being explored to facilitate this transformation with greater selectivity and under more benign conditions.
| Catalyst Type | Reaction | Advantages | Ref |
| Cesium Carbonate (catalytic) | O-trifluoromethylation | Mild conditions, high yield | nih.gov |
| Photoredox Catalysts (e.g., Ir complexes) | Trifluoromethoxylation of arenes | Mild conditions, visible light | acs.orgresearchgate.net |
| Calcium-based catalysts | Reaction of sulfonimidoyl fluorides with anilines | Enantiospecificity | acs.org |
Green Chemistry Principles in the Synthesis of Fluorinated Anilines
The principles of green chemistry are increasingly influencing the design of synthetic routes for fluorinated compounds. The goal is to develop methods that are more environmentally benign, atom-economical, and use less hazardous substances. dovepress.com In the synthesis of fluorinated anilines, this translates to several key areas of research.
One focus is on the use of safer and more sustainable fluorinating agents. Efforts are underway to move away from harsh and toxic reagents towards milder alternatives. dovepress.com Atom economy is another crucial aspect, with the aim of designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. rsc.org The use of catalytic processes, as discussed previously, is inherently a green approach as it reduces the amount of reagents required. Furthermore, the development of syntheses that can be performed in greener solvents or even in the absence of a solvent is a significant goal. The use of benign C1 sources like CO2 or CS2 in the synthesis of other fluorinated amines exemplifies this trend. acs.org
Flow Chemistry Applications for Scalable Synthesis
For the large-scale and continuous production of this compound, flow chemistry presents a promising alternative to traditional batch processing. Flow reactors offer several advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward automation and scalability.
While specific flow chemistry applications for the synthesis of this compound are not extensively documented, related processes have been successfully translated to flow conditions. For instance, radical α-trifluoromethoxylation of ketones has been demonstrated in a flow photoreactor with significantly reduced reaction times. acs.org The principles of this technology are readily applicable to the synthesis of trifluoromethoxylated anilines, paving the way for more efficient and safer manufacturing processes.
Optimization of Synthetic Pathways for this compound
The optimization of synthetic pathways for this compound involves a multi-faceted approach, considering factors such as yield, selectivity, cost-effectiveness, and environmental impact. A key aspect of optimization lies in the fine-tuning of reaction conditions for the intramolecular OCF3 migration. As previously noted, the electronic properties of the aniline precursor have a direct impact on the required reaction temperature, with more electron-deficient substrates demanding more forcing conditions. nih.gov
Reaction Condition Tuning and Yield Enhancement
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Several parameters can be adjusted, including the choice of solvent, catalyst loading, and the stoichiometry of the reagents.
Research on analogous reductive amination reactions of substituted anilines has demonstrated that a mixed solvent system, such as 2-propanol/water, can significantly enhance the reaction rate and yield. jocpr.com The optimal ratio of the solvent components, as well as the concentration of the reactants, should be determined empirically for this specific transformation.
Furthermore, the amount of catalyst and the hydrogen donor are critical factors. A systematic study of these variables, as shown in the table below for a similar reaction, can lead to significant yield improvements.
Table 1: Optimization of Reaction Conditions for a Representative Reductive Amination
| Entry | Solvent System (v/v) | Catalyst (mol%) | Reducing Agent (equiv.) | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Methanol | 5 | NaBH₃CN (1.5) | 25 | 24 | Moderate |
| 2 | Ethanol | 5 | NaBH₃CN (1.5) | 25 | 24 | Moderate |
| 3 | 2-Propanol/Water (9:1) | 2 | Ammonium (B1175870) Formate (B1220265) (10) | 25 | 0.5 | High |
| 4 | 2-Propanol/Water (9:1) | 1 | Ammonium Formate (10) | 25 | 1 | High |
| 5 | 2-Propanol/Water (9:1) | 2 | Ammonium Formate (5) | 25 | 2 | Moderate |
This table is illustrative and based on findings from analogous reactions. The conditions would need to be specifically optimized for the synthesis of this compound. jocpr.com
Based on these principles, it is anticipated that using a 2-propanol/water (9:1, v/v) solvent system with approximately 0.1 equivalents of Pd/C and 10 equivalents of ammonium formate would provide an excellent yield of the desired mono-alkylated product at room temperature. jocpr.com
Stereochemical Control in this compound Formation (if applicable)
The molecule this compound is achiral as it does not possess any stereocenters. The synthesis through reductive amination, as described, does not introduce any chiral centers. Therefore, stereochemical control is not a relevant consideration in the formation of this specific compound.
Advanced Purification and Isolation Techniques for this compound
Following the completion of the reaction, a series of purification and isolation steps are necessary to obtain this compound in high purity. The typical work-up procedure involves the removal of the solid catalyst by filtration through a pad of celite. The solvent is then removed under reduced pressure. jocpr.com
The resulting crude product is often a mixture of the desired secondary amine, unreacted primary aniline, and potentially minor amounts of over-alkylated tertiary amine. A standard method to separate these components is through an acid-base extraction. The reaction mixture can be dissolved in an organic solvent, such as dichloromethane, and washed with a dilute acid solution (e.g., 1M HCl). This will protonate the basic aniline and the target compound, transferring them to the aqueous layer, while non-basic impurities remain in the organic phase. Subsequent basification of the aqueous layer and extraction with an organic solvent would recover the amine products. However, as both the starting material and the product are basic, this method may not be efficient for separation.
A more effective and widely used technique for the purification of N-alkylated anilines is silica (B1680970) gel column chromatography. jocpr.com The crude reaction mixture is adsorbed onto silica gel and eluted with a suitable solvent system. The choice of eluent is critical for achieving good separation. A common mobile phase for such compounds is a mixture of a non-polar solvent like cyclohexane (B81311) or hexane (B92381) and a more polar solvent such as ethyl acetate. jocpr.com The polarity of the eluent can be gradually increased to first elute the less polar byproducts, followed by the desired this compound. The progress of the separation is typically monitored by thin-layer chromatography (TLC).
After column chromatography, the fractions containing the pure product are combined, and the solvent is evaporated under reduced pressure to yield the purified this compound. jocpr.com The purity of the final product can be assessed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Reactivity and Reaction Mechanisms of N Ethyl 2 Trifluoromethoxy Aniline
Electrophilic Aromatic Substitution Reactions of N-ethyl-2-(trifluoromethoxy)aniline
In electrophilic aromatic substitution (EAS), an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The rate and regioselectivity of this reaction are significantly influenced by the existing substituents on the ring. wikipedia.org
Regioselectivity and Electronic Effects of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group is a moderately deactivating group in electrophilic aromatic substitution. This deactivation stems from its strong electron-withdrawing inductive effect, caused by the high electronegativity of the fluorine atoms. This effect reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. acs.orgacs.org
Despite being deactivating, the trifluoromethoxy group is considered an ortho, para-director. This is because the oxygen atom can donate a lone pair of electrons to the aromatic ring through resonance, which helps to stabilize the carbocation intermediate (the arenium ion) formed during the attack of the electrophile at the ortho and para positions. wikipedia.orgbyjus.com This resonance stabilization partially counteracts the strong inductive withdrawal.
However, the strong deactivating nature of the -OCF₃ group means that electrophilic substitution reactions often require harsher conditions compared to those for activated rings.
Influence of the N-Ethyl Moiety on Reactivity
The N-ethylamino group (-NHCH₂CH₃) is a strongly activating group and an ortho, para-director in electrophilic aromatic substitution. byjus.comchemistrysteps.com The nitrogen atom's lone pair of electrons can be delocalized into the benzene (B151609) ring through resonance, significantly increasing the electron density of the ring, particularly at the ortho and para positions. wikipedia.orgquora.com This makes the ring much more susceptible to attack by electrophiles.
The ethyl group attached to the nitrogen slightly increases the electron-donating ability of the amino group through a positive inductive effect compared to a primary amino group (-NH₂).
In this compound, the powerful activating and ortho, para-directing effect of the N-ethylamino group dominates over the deactivating and ortho, para-directing effect of the trifluoromethoxy group. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the N-ethylamino group. Given that the 2-position is occupied by the trifluoromethoxy group, the likely positions for electrophilic attack are the 4- and 6-positions. Steric hindrance from the N-ethyl group and the trifluoromethoxy group may influence the ratio of substitution at these two positions.
Nucleophilic Reactions Involving this compound
Reactions at the Amine Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the N-ethylamino group makes it nucleophilic. ncert.nic.in It can react with various electrophiles.
Alkylation: The nitrogen can be further alkylated by reacting with alkyl halides. ncert.nic.in
Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of the corresponding N-acyl derivative (an amide). This reaction is often carried out in the presence of a base to neutralize the HCl produced. ncert.nic.in
Reaction with Aldehydes and Ketones: The amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases).
The nucleophilicity of the nitrogen in this compound is reduced compared to a simple N-ethylaniline due to the electron-withdrawing effect of the ortho-trifluoromethoxy group. This effect decreases the electron density on the nitrogen atom, making it a weaker nucleophile. masterorganicchemistry.com
Involvement in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. youtube.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.com
This compound itself is not typically a substrate for SNAr because it lacks a good leaving group. However, if a good leaving group (like a halogen) were present on the ring, the trifluoromethoxy group, being electron-withdrawing, would activate the ring towards nucleophilic attack, particularly if it is positioned ortho or para to the leaving group. acs.org
The N-ethylamino group is an activating group for electrophilic substitution but a deactivating group for nucleophilic substitution due to its electron-donating nature. Therefore, its presence would disfavor an SNAr reaction.
Cross-Coupling Reactions of this compound and its Derivatives
Cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, often catalyzed by transition metals like palladium. tezu.ernet.in
Derivatives of this compound can participate in various cross-coupling reactions. For instance, if a halogen atom is introduced onto the aromatic ring, this halo-derivative can undergo reactions such as:
Suzuki Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.
Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst to form a substituted alkene.
Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base to form a new carbon-nitrogen bond.
Sonogashira Coupling: Reaction with a terminal alkyne in the presence of palladium and copper catalysts to form a new carbon-carbon bond. beilstein-journals.org
The electronic nature of the N-ethylamino and trifluoromethoxy groups can influence the efficiency and outcome of these coupling reactions by affecting the reactivity of the C-X bond (where X is a halogen). The electron-donating N-ethylamino group can facilitate the oxidative addition step in many palladium-catalyzed cycles, while the electron-withdrawing trifluoromethoxy group can also have a notable electronic influence.
Amination and Alkylation Reactions
N-alkylation is a fundamental reaction for amines, and this compound is no exception. This process typically involves the reaction of the amine with an alkyl halide, leading to the formation of a more substituted amine. wikipedia.org For instance, the reaction with an alkyl halide would yield a tertiary amine, and further reaction can produce a quaternary ammonium (B1175870) salt through the Menshutkin reaction. wikipedia.org
Industrially, amine alkylation is a significant process, though often alcohols are preferred over alkyl halides as alkylating agents. wikipedia.orgresearchgate.net Catalytic systems, often employing transition metals like iridium or ruthenium, facilitate the N-alkylation of anilines with alcohols. acs.orgorganic-chemistry.org These reactions are often performed under solvent-free conditions and can be highly selective for either mono- or di-alkylation depending on the catalyst and reaction conditions. researchgate.netacs.orgorganic-chemistry.org For example, iridium complexes with N-heterocyclic carbene (NHC) ligands have demonstrated high efficiency in the N-methylation of anilines using methanol. acs.org Similarly, ruthenium complexes can catalyze the N-alkylation of anilines with a variety of alcohols. organic-chemistry.org
Aryl amination, the formation of a bond between a nitrogen atom and an aryl group, is another important transformation. Traditional methods often require activated aryl halides. wikipedia.org However, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have enabled the arylation of amines with unactivated aryl halides using palladium catalysts. wikipedia.org
C–H Activation and Functionalization Strategies
The direct functionalization of C–H bonds is a powerful tool in synthetic chemistry, offering more atom-economical and environmentally benign routes to complex molecules. princeton.eduresearchgate.net In the context of this compound, C–H activation can occur at various positions on the aromatic ring, leading to a diverse range of functionalized products.
Transition metal catalysis, particularly with palladium, plays a crucial role in these transformations. nih.gov Palladium(II) complexes, for instance, can catalyze the C–H activation of quinoline (B57606) N-oxides, a related heterocyclic system. rsc.org The regioselectivity of this activation (at the C2 or C8 position) can be influenced by the specific palladium catalyst and reaction conditions. rsc.org DFT studies have been employed to elucidate the mechanisms of these reactions, revealing the involvement of different metallacyclic intermediates. rsc.org
Visible light-induced photoredox catalysis has also emerged as a mild and efficient method for C–H functionalization. rsc.org For example, the C3-arylation of quinoxalin-2(1H)-one, which lacks a directing group, can be achieved with high selectivity using eosin (B541160) Y as a photocatalyst in the presence of KI. rsc.org The mechanism is believed to involve the formation of an aryl radical via a Minisci-type reaction. rsc.org
Cyclization Reactions and Heterocycle Formation Involving this compound
Cyclization reactions involving this compound and its derivatives are pivotal for the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.
Formation of Quinolines and Related N-Heterocycles
Quinolines are a prominent class of N-heterocycles that can be synthesized from aniline (B41778) derivatives. One effective method is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This reaction proceeds via a 6-endo-dig cyclization and can be promoted by various electrophiles such as iodine monochloride (ICl), iodine (I2), and bromine (Br2), yielding 3-halo-substituted quinolines in moderate to good yields. nih.gov
Another approach involves the manganese(III)-based oxidative cyclization of 2-((2-arylamino)ethyl)malonates. clockss.orgnii.ac.jp This method produces tetrahydroquinolinedicarboxylates, which can then be converted to quinolines through decarboxylation and hydrolysis. clockss.orgnii.ac.jp The reaction proceeds efficiently for anilines bearing both electron-donating and electron-withdrawing groups. clockss.orgnii.ac.jp
Furthermore, multicomponent reactions offer a one-pot synthesis of complex quinoline derivatives. For example, the reaction of anilines, aldehydes, and active methylene (B1212753) compounds can lead to the formation of highly substituted quinolines. nih.gov
Mechanistic Aspects of Cyclization Pathways
The mechanisms of these cyclization reactions are often complex and can involve various intermediates. In the electrophilic cyclization of N-(2-alkynyl)anilines, the reaction is initiated by the attack of the electrophile on the alkyne, followed by the intramolecular attack of the aniline nitrogen. nih.gov The regioselectivity of the reaction is influenced by the nature of the electrophile and the substituents on the aniline ring.
In the Mn(III)-based oxidative cyclization, the reaction is thought to proceed through the formation of a nitrogen-centered radical cation, which then undergoes intramolecular cyclization onto the malonate moiety. clockss.orgnii.ac.jp The presence of an electron-withdrawing group on the nitrogen atom is crucial for the success of this reaction. clockss.org
Computational studies, such as Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of these cyclization pathways, including the structures of transition states and the relative energies of different reaction intermediates. researchgate.net
Radical Chemistry and Single Electron Transfer (SET) Processes in this compound Reactions
Radical reactions and single-electron transfer (SET) processes offer alternative pathways for the transformation of this compound. These processes are often initiated by light or by the interaction with a suitable Lewis acid or base.
The formation of a radical cation from an N,N-dialkylaniline can be achieved through a SET process with an electron acceptor like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3). nih.gov This SET can occur under dark conditions or be induced by visible light, leading to the generation of an α-aminoalkyl radical. nih.gov This radical can then participate in various bond-forming reactions. nih.gov
Photoinduced difluoroalkylation of anilines represents another example of a radical process. acs.orgnih.gov Using an organic photocatalyst like Eosin Y, the reaction proceeds via an oxidative quenching cycle to generate a ·CF2CO2Et radical, which then reacts with the aniline. acs.orgnih.gov Alternatively, an electron donor-acceptor (EDA) complex can be formed between the aniline and ethyl difluoroiodoacetate, which upon photoexcitation, leads to the formation of the difluoroalkylated product. acs.orgnih.gov
The study of stable organic radicals and their photochemical behavior provides further insight into these processes. researchgate.net The quenching of excited states of radicals by electron donors or acceptors can occur at diffusion-controlled rates, highlighting the efficiency of these SET events. researchgate.net
Advanced Spectroscopic Characterization Methodologies for N Ethyl 2 Trifluoromethoxy Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides a wealth of information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in various NMR experiments, the precise structure of N-ethyl-2-(trifluoromethoxy)aniline can be determined.
High-resolution 1H NMR spectroscopy is fundamental for identifying the number and environment of protons in a molecule. In the case of this compound, the 1H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the N-H proton of the secondary amine, and the protons of the ethyl group.
The aromatic region will likely display a complex multiplet pattern for the four protons on the substituted benzene (B151609) ring. The trifluoromethoxy group at the C2 position and the ethylamino group will influence the chemical shifts of these protons. The proton ortho to the trifluoromethoxy group is expected to be the most downfield, while the other aromatic protons will appear at slightly higher fields.
The N-H proton is anticipated to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the methyl (-CH3) protons, which in turn will appear as a triplet. creative-biostructure.com
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic-H | 6.7 - 7.3 | Multiplet | - |
| NH | ~3.5 - 4.5 | Broad Singlet | - |
| -CH₂- (Ethyl) | ~3.2 | Quartet | ~7.1 |
| -CH₃ (Ethyl) | ~1.3 | Triplet | ~7.1 |
Note: The predicted values are based on the analysis of structurally similar compounds and may vary from experimental data.
13C NMR spectroscopy provides crucial information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the 13C NMR spectrum.
The aromatic region will show six signals corresponding to the six carbons of the benzene ring. The carbon atom attached to the trifluoromethoxy group (C-2) is expected to be significantly influenced by the fluorine atoms, likely appearing as a quartet in the proton-coupled spectrum due to C-F coupling. The carbon attached to the nitrogen (C-1) will also have a characteristic chemical shift. The remaining four aromatic carbons will have shifts determined by their position relative to the two substituents.
The ethyl group will exhibit two signals: one for the methylene carbon (-CH2-) and one for the methyl carbon (-CH3). The trifluoromethoxy carbon will appear at a characteristic downfield position and will also be split into a quartet by the three fluorine atoms.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic-C (C-O) | ~145 - 150 (quartet) |
| Aromatic-C (C-N) | ~140 - 145 |
| Aromatic-C | ~115 - 130 |
| -CF₃ | ~120 (quartet) |
| -CH₂- (Ethyl) | ~38 |
| -CH₃ (Ethyl) | ~15 |
Note: The predicted values are based on the analysis of structurally similar compounds and may vary from experimental data.
19F NMR spectroscopy is a highly sensitive technique specifically used to detect fluorine atoms in a molecule. For this compound, this technique is essential for confirming the presence and integrity of the trifluoromethoxy (-OCF3) group.
The 19F NMR spectrum is expected to show a single, sharp singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. chemicalbook.comacs.org The chemical shift of this signal is characteristic of the -OCF3 group attached to an aromatic ring. The absence of coupling in the proton-decoupled 19F NMR spectrum confirms that there are no adjacent protons, which is consistent with the structure of the trifluoromethoxy group.
Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -OCF₃ | ~ -58 to -60 | Singlet |
Note: The predicted values are based on the analysis of trifluoromethoxy-containing aromatic compounds and may vary from experimental data.
Two-dimensional (2D) NMR experiments are invaluable for establishing the connectivity between different atoms within the molecule, providing a complete and unambiguous structural assignment.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent aromatic protons, helping to assign their specific positions on the ring. It would also show a clear correlation between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons to their directly attached carbons (¹H-¹³C). HSQC is crucial for assigning the ¹³C signals by correlating them with the already assigned ¹H signals. For instance, the methylene proton quartet would correlate with the methylene carbon signal, and the aromatic proton signals would correlate with their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for connecting different parts of the molecule. For example, correlations would be expected between the N-H proton and the carbons of the ethyl group as well as the aromatic ring carbons at the C-1 and C-6 positions. Correlations from the ethyl protons to the C-1 carbon would also be anticipated.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of their bonding. NOESY can provide information about the conformation of the molecule. For instance, a NOESY spectrum might show a correlation between the N-H proton and the protons on the C-6 position of the aromatic ring and the methylene protons of the ethyl group, confirming their spatial relationship.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of ions with very high accuracy. This allows for the determination of the exact molecular formula of this compound. The calculated exact mass for C9H10F3NO is 205.0714. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would likely include:
Alpha-cleavage: Loss of a methyl radical (•CH3) from the ethyl group, resulting in a resonance-stabilized cation.
Loss of the ethyl group: Cleavage of the N-C(ethyl) bond to lose an ethyl radical (•C2H5).
Cleavage of the trifluoromethoxy group: Fragmentation involving the loss of the CF3 group.
Rearrangement reactions: Potential rearrangements of the aromatic ring and its substituents upon ionization.
Analysis of these fragment ions in the HRMS spectrum allows for the confirmation of the different structural units within the molecule.
Interpretation of Fragmentation Patterns for Structural Information
The molecular ion peak (M+) would be expected, corresponding to the molecular weight of the compound. Key fragmentation pathways would likely involve:
Alpha-Cleavage: A primary fragmentation event would be the cleavage of the C-C bond alpha to the nitrogen atom of the ethyl group. This would result in the loss of a methyl radical (•CH3) to form a stable secondary carbocation.
Loss of the Ethyl Group: Cleavage of the N-C bond of the ethyl group would lead to the loss of an ethyl radical (•C2H5), resulting in a fragment corresponding to the 2-(trifluoromethoxy)aniline (B52511) radical cation.
Trifluoromethoxy Group Fragmentation: The C-O bond of the trifluoromethoxy group could cleave, leading to the loss of a •OCF3 radical. Alternatively, fragmentation within the trifluoromethoxy group could occur, potentially leading to the loss of a CF3 radical followed by CO, or the loss of a neutral COF2 molecule.
Aromatic Ring Fragmentation: The benzene ring can undergo characteristic fragmentation, often involving the loss of acetylene (B1199291) (C2H2) or other small neutral molecules, leading to the formation of smaller, stable aromatic cations. youtube.com The presence of the trifluoromethoxy group would influence the fragmentation pattern of the aromatic ring. rsc.org
A hypothetical fragmentation pattern is summarized in the table below:
| Fragment Ion | Proposed Structure/Loss | Significance |
| [M]+ | Intact molecule | Determines molecular weight |
| [M - 15]+ | Loss of •CH3 from the ethyl group | Indicates the presence of an ethyl group |
| [M - 29]+ | Loss of •C2H5 | Confirms the N-ethyl substituent |
| [M - 85]+ | Loss of •OCF3 | Evidence of the trifluoromethoxy group |
| [C7H6F3N]+ | Loss of C2H5 | 2-(trifluoromethoxy)aniline fragment |
| [C6H5N]+ | Loss of OCF3 and C2H5 | Aniline (B41778) fragment |
| Tropylium Ion | Rearrangement of the benzyl (B1604629) fragment | Common in aromatic compounds youtube.com |
This interactive table allows for a clear visualization of the expected fragmentation pathways and their significance in the structural elucidation of this compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. asianpubs.org
The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its key functional groups: the secondary amine (N-H), the trifluoromethoxy group (O-CF3), the aromatic ring (C-H and C=C), and the ethyl group (C-H).
Amine Group:
N-H Stretch: A characteristic stretching vibration for a secondary amine (N-H) would be observed in the IR spectrum, typically in the range of 3300-3500 cm-1. acs.org Its exact position can be influenced by hydrogen bonding. researchgate.net
N-H Bend: The N-H bending vibration is expected in the region of 1550-1650 cm-1.
Trifluoromethoxy Group:
C-F Stretches: The trifluoromethyl group (CF3) will display strong, characteristic absorption bands in the IR spectrum due to the C-F stretching vibrations, typically found in the region of 1100-1300 cm-1. sigmaaldrich.com
O-CF3 Stretch: The stretching vibration of the O-CF3 bond is also expected in this region.
Aromatic Ring and Ethyl Group:
Aromatic C-H Stretch: Stretching vibrations of the C-H bonds on the benzene ring typically appear above 3000 cm-1.
Aromatic C=C Stretch: The C=C stretching vibrations within the aromatic ring give rise to bands in the 1450-1600 cm-1 region.
Aliphatic C-H Stretch: The ethyl group will show C-H stretching vibrations in the 2850-2960 cm-1 range. nist.gov
A summary of the expected vibrational frequencies is provided in the following interactive table:
| Functional Group | Vibrational Mode | Expected Frequency Range (cm-1) | Technique |
| Secondary Amine | N-H Stretch | 3300-3500 | IR |
| Secondary Amine | N-H Bend | 1550-1650 | IR, Raman |
| Trifluoromethoxy | C-F Stretches | 1100-1300 | IR |
| Aromatic Ring | C-H Stretch | >3000 | IR, Raman |
| Aromatic Ring | C=C Stretch | 1450-1600 | IR, Raman |
| Ethyl Group | C-H Stretch | 2850-2960 | IR, Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of a substituted aniline.
Aniline and its derivatives typically exhibit two main absorption bands. researchgate.net The primary band, at shorter wavelengths, is due to a π → π* transition within the benzene ring. The secondary band, at longer wavelengths, is attributed to a transition involving the lone pair of electrons on the nitrogen atom to the π* orbital of the ring (n → π*). acs.org
X-ray Crystallography for Solid-State Molecular Structure Determination
A crystallographic study would reveal the conformation of the ethyl and trifluoromethoxy groups relative to the aniline ring. For instance, in many aryl trifluoromethyl ethers, the trifluoromethoxy group is oriented nearly perpendicular to the plane of the aromatic ring. nih.gov This is due to a combination of steric hindrance and electronic effects, specifically negative hyperconjugation. nih.gov
Furthermore, X-ray crystallography would elucidate the intermolecular interactions that stabilize the crystal lattice. Hydrogen bonding between the amine hydrogen of one molecule and the oxygen or fluorine atoms of the trifluoromethoxy group of a neighboring molecule is a possibility. researchgate.net Pi-stacking interactions between the aromatic rings of adjacent molecules may also play a role in the crystal packing. Understanding these interactions is crucial for comprehending the solid-state properties of the compound. nih.gov
Computational and Theoretical Investigations of N Ethyl 2 Trifluoromethoxy Aniline
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods, both of which are instrumental in elucidating electronic structure.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. arxiv.org For a molecule like N-ethyl-2-(trifluoromethoxy)aniline, DFT would be employed to determine its most stable three-dimensional arrangement of atoms (geometry optimization) and its corresponding electronic energy.
The process of geometry optimization involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. stackexchange.com For this, various functionals, such as B3LYP or PBE0, are combined with a basis set, like 6-31G* or 6-311++G**, to solve the Kohn-Sham equations. researchgate.netrsc.orgscispace.com In studies of related substituted anilines, such as 2-(trifluoromethyl)aniline (B126271) and halo-substituted anilines, DFT methods have been successfully used to calculate optimized geometries and energies. researchgate.netresearchgate.net These studies show that the choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. For this compound, a DFT study would likely involve the B3LYP functional with a 6-311++G(d,p) basis set to accurately account for the electronic effects of the trifluoromethoxy and ethyl groups.
The energy calculated after geometry optimization represents the total electronic energy of the molecule in its most stable state. This value is crucial for comparing the relative stabilities of different conformations and for calculating other properties like reaction energies.
Table 1: Representative DFT Functionals and Basis Sets Used in Studies of Aniline (B41778) Derivatives
| Functional | Basis Set | Application | Reference |
| B3LYP | 6-311++G(d,p) | Vibrational and structural studies of anilines | researchgate.netresearchgate.net |
| PBE0 | - | Predicting geometries of molecules | arxiv.org |
| B3PW91 | 6-31G | Electronic properties of trifluoromethylanilines | researchgate.net |
| UB3LYP | 6-31G + diffuse | Anions of aniline derivatives | researchgate.net |
This table is illustrative and based on studies of analogous compounds.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic structure analysis.
For molecules where electron correlation effects are significant, such as those with highly electronegative fluorine atoms like this compound, ab initio calculations can be particularly insightful. Studies on fluorinated benzene (B151609) derivatives have utilized MP2 methods to investigate non-covalent interactions, which would also be present in the target molecule. nih.gov Furthermore, ab initio Hartree-Fock (HF) calculations, often combined with larger basis sets like 6-311++G**, have been used as a baseline in studies of substituted anilines to be compared against DFT results. researchgate.net A high-accuracy study of this compound would likely employ these methods to obtain a very precise description of its electronic energy and wave function, which is essential for understanding its detailed electronic properties.
Molecular Geometry and Conformation Analysis
The three-dimensional shape of a molecule, including the spatial arrangement of its atoms and the existence of different conformers, is critical to its function and reactivity.
Computational methods, particularly DFT, are adept at predicting the optimized geometry of molecules. For this compound, key geometric parameters of interest would include bond lengths, bond angles, and dihedral angles. The presence of the bulky and electronegative trifluoromethoxy group at the ortho position, along with the flexible ethyl group on the nitrogen atom, suggests the possibility of multiple low-energy conformational isomers.
Conformational analysis involves identifying these different spatial arrangements that arise from rotation around single bonds. libretexts.orgmaricopa.edu For this compound, rotation around the C(aryl)-N bond and the N-C(ethyl) bond would lead to different conformers. Studies on N-alkylanilines and other substituted anilines have shown that the orientation of the substituent groups relative to the benzene ring can significantly impact the molecule's stability. nih.govrsc.org The planarity of the amino group and its orientation with respect to the phenyl ring are important factors. In the case of this compound, it is expected that the ethyl group and the trifluoromethoxy group will orient themselves to minimize steric hindrance. Computational searches for conformational isomers would involve systematically rotating these bonds and calculating the energy of each resulting structure to identify the most stable conformers.
The energy barriers that separate different conformational isomers determine the dynamics of their interconversion. These rotational barriers can be calculated computationally by mapping the potential energy surface as a function of the dihedral angle of the rotating bond.
For this compound, the rotational barrier around the C(aryl)-N bond would be of particular interest. The presence of the ortho-substituent (trifluoromethoxy group) is expected to create a significant barrier to rotation, a phenomenon well-documented for ortho-substituted anilines and amides. nih.govrsc.orgnih.gov The size and electronic nature of the ortho-substituent play a crucial role in determining the magnitude of this barrier. Computational studies on similar systems have used techniques like dynamic NMR spectroscopy in conjunction with ab initio calculations to quantify these barriers. nih.gov A theoretical study on this compound would likely predict a notable rotational barrier, influencing its conformational flexibility at room temperature.
Electronic Properties and Frontier Molecular Orbitals (FMO)
The electronic properties of a molecule, particularly the distribution of its frontier molecular orbitals (FMOs), are fundamental to understanding its chemical reactivity and spectroscopic behavior. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. ucsb.eduossila.com
For this compound, the HOMO is expected to be localized primarily on the aniline nitrogen and the aromatic ring, reflecting its electron-donating character. The LUMO, on the other hand, would likely be distributed over the aromatic ring, with some contribution from the electron-withdrawing trifluoromethoxy group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic excitability and chemical reactivity. wuxiapptec.com
The presence of the electron-donating ethyl group on the nitrogen would raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the strongly electron-withdrawing trifluoromethoxy group would lower the energy of the LUMO, making the molecule more amenable to nucleophilic attack. DFT calculations are routinely used to visualize the spatial distribution of these orbitals and to calculate their energies. researchgate.netresearchgate.netresearchgate.net
Table 2: Predicted Effects of Substituents on the Frontier Molecular Orbitals of Aniline
| Substituent Group | Position | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |
| -CH₂CH₃ (Ethyl) | N-atom | Increase | Slight Increase | Decrease |
| -OCF₃ (Trifluoromethoxy) | ortho- | Decrease | Significant Decrease | Decrease |
This table represents qualitative predictions based on the known electronic effects of these functional groups.
HOMO-LUMO Analysis for Reactivity Prediction
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a fundamental component of computational chemistry for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.govnih.gov
For a molecule like this compound, one would expect the HOMO to be localized primarily on the aniline nitrogen and the aromatic ring, as the lone pair of electrons on the nitrogen and the π-system of the ring are the most electron-rich areas. The electron-withdrawing nature of the trifluoromethoxy group (-OCF3) would likely lower the energy of the HOMO compared to unsubstituted aniline, making the compound less susceptible to oxidation.
The LUMO would be expected to be distributed over the aromatic ring, and its energy would also be influenced by the substituents. A smaller HOMO-LUMO gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Computational methods like DFT at the B3LYP level with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used to calculate these orbital energies. nih.gov
Table 1: Hypothetical HOMO-LUMO Data for Substituted Anilines
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Aniline | -5.12 | -0.15 | 4.97 |
| N-ethylaniline | -4.98 | -0.10 | 4.88 |
| 2-(Trifluoromethoxy)aniline (B52511) | -5.45 | -0.40 | 5.05 |
| This compound | (Predicted) | (Predicted) | (Predicted) |
Note: The data in this table is illustrative and based on general chemical principles. Specific calculated values for this compound are not available.
Charge Distribution and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom due to its lone pair of electrons. The highly electronegative fluorine atoms of the trifluoromethoxy group would create a strong negative potential in that region, while simultaneously inducing a positive potential on the adjacent carbon and oxygen atoms. The aromatic ring itself would exhibit a complex potential landscape, influenced by the interplay between the electron-donating amino group and the electron-withdrawing trifluoromethoxy group.
Natural Bond Orbital (NBO) analysis is another computational technique used to study charge distribution by calculating the charges on individual atoms. This analysis provides a quantitative measure of the electron density on each atom, complementing the qualitative picture provided by the MEP map. nih.gov
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the detailed modeling of reaction pathways, providing insights into the mechanisms of chemical transformations. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.
Computational Elucidation of Reaction Mechanisms
For this compound, computational studies could elucidate the mechanisms of various reactions, such as electrophilic aromatic substitution, N-alkylation, or reactions involving the trifluoromethoxy group. For instance, in an electrophilic substitution reaction, computational modeling could determine whether the incoming electrophile will preferentially add to the ortho, meta, or para position relative to the ethylamino group, and how the trifluoromethoxy group influences this regioselectivity. Theoretical investigations on similar aniline systems have shown that the reaction mechanism can be complex, sometimes involving single-electron transfer (SET) pathways in addition to classical SEAr mechanisms. researchgate.net
Calculation of Activation Energies and Reaction Kinetics
By locating the transition state structure for a given reaction step, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. Lower activation energies correspond to faster reactions. nih.govacs.org
Computational software can perform transition state searches and calculate the vibrational frequencies to confirm that the located structure is a true transition state (characterized by a single imaginary frequency). These calculations are vital for comparing different potential reaction pathways and predicting the major product of a reaction. For example, modeling the reaction of this compound with an electrophile would involve calculating the activation energies for attack at all possible positions on the ring to predict the kinetic product.
Table 2: Illustrative Calculated Activation Energies for a Hypothetical Electrophilic Substitution
| Position of Attack | Activation Energy (kcal/mol) |
| ortho to -NHEt | (Predicted) |
| para to -NHEt | (Predicted) |
| ortho to -OCF3 | (Predicted) |
Note: Specific calculated values for this compound are not available.
Solvent Effects on this compound Reactivity: Computational Approaches
Solvents can have a profound impact on reaction rates and mechanisms. Computational models can account for solvent effects using either explicit models, where individual solvent molecules are included in the calculation, or implicit models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant.
For reactions involving this compound, the polarity of the solvent could significantly influence the stability of charged intermediates or transition states. For example, a polar solvent would be expected to stabilize a polar transition state more than a nonpolar one, thereby accelerating the reaction. Computational studies on the reactivity of anilines have utilized such models to better correlate theoretical predictions with experimental observations in solution. nih.gov The choice of solvent can alter reaction outcomes, and computational approaches are essential for understanding and predicting these effects. rsc.org
Advanced Applications of N Ethyl 2 Trifluoromethoxy Aniline in Chemical Synthesis and Materials Science
N-ethyl-2-(trifluoromethoxy)aniline as a Synthetic Building Block
This compound is a valuable synthetic building block in organic chemistry. Its utility stems from the unique combination of an ethylamino group and a trifluoromethoxy group positioned on an aromatic ring. The trifluoromethoxy (OCF3) group is of particular interest as its incorporation into molecules can significantly influence their chemical and physical properties. nih.govntu.edu.sg However, the synthesis of trifluoromethoxylated aromatic compounds can be challenging, often requiring specialized reagents and conditions. nih.gov The presence of both a nucleophilic amine and an activated aromatic ring in this compound provides multiple reaction sites for constructing more elaborate molecules.
Precursor in the Synthesis of Complex Organic Architectures
The structure of this compound, featuring a secondary amine and a trifluoromethoxy-substituted phenyl ring, positions it as a key precursor for developing complex organic structures. The trifluoromethoxy group is known to enhance properties such as metabolic stability and binding affinity in larger molecules, making aniline (B41778) derivatives that contain this group sought-after starting materials. nih.govntu.edu.sg
The N-ethylamino group can readily undergo a variety of transformations, including N-alkylation and acylation, to build complexity. jocpr.com For instance, reductive amination procedures can be employed to introduce more complex substituents onto the nitrogen atom. researchgate.net Furthermore, the aromatic ring, activated by the amino group and influenced by the electronic nature of the OCF3 substituent, is amenable to electrophilic substitution or metal-catalyzed cross-coupling reactions. These reactions allow for the fusion of the aniline core to other ring systems or the introduction of diverse functional groups, thereby assembling intricate molecular frameworks.
Role in Diversification Strategies for Chemical Libraries (excluding biological screening)
Chemical library synthesis relies on the ability to generate a large number of structurally related compounds from a common core. This compound is an ideal scaffold for such diversification strategies due to its multiple points for chemical modification. The primary sites for diversification are the amine nitrogen and the aromatic ring.
Amine Functionalization : The secondary amine can be reacted with a diverse library of carboxylic acids, sulfonyl chlorides, and isocyanates to produce a wide array of amides, sulfonamides, and ureas, respectively. This approach allows for the systematic variation of the substituent attached to the nitrogen, exploring different steric and electronic properties.
Aromatic Ring Functionalization : The aromatic ring can undergo various substitution reactions. Depending on the reaction conditions, electrophiles can be directed to specific positions on the ring, leading to a library of regioisomers. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Heck reactions, can be used to introduce a wide range of aryl, heteroaryl, or vinyl groups at different positions, further expanding the chemical space of the library.
This multi-directional approach to derivatization enables the rapid generation of a large and diverse collection of novel molecules built upon the this compound core.
Derivatization of this compound for Novel Chemical Entities
The derivatization of this compound allows for the synthesis of novel chemical entities with tailored properties. The interplay between the electron-donating ethylamino group and the strongly electron-withdrawing trifluoromethoxy group governs the reactivity of the molecule and provides opportunities for selective chemical modifications.
Synthesis of Substituted Aniline Derivatives with Tuned Electronic Properties
The electronic properties of the aniline ring are heavily influenced by the nature of its substituents. The trifluoromethoxy group at the ortho position is a potent electron-withdrawing group, which decreases the electron density of the aromatic ring and lowers the pKa of the anilinic nitrogen. The electronic character of the molecule can be further fine-tuned by introducing additional substituents onto the aromatic ring.
For example, visible-light-mediated organophotocatalysis has been used for the C-H difluoroalkylation of aniline derivatives. nih.govacs.org Applying such a method to a substrate like this compound could introduce a difluoroalkyl group, further modifying the electronic landscape of the ring. The introduction of other groups, such as nitro (NO2) or cyano (CN), via electrophilic aromatic substitution would also significantly impact the electronic properties.
| Substituent (R) | Position of Introduction | Expected Electronic Effect |
| -CF2COOEt | Ortho to amine | Electron-withdrawing |
| -NO2 | Para to amine | Strongly electron-withdrawing |
| -Cl, -Br | Para or Ortho to amine | Electron-withdrawing (inductive), weakly deactivating |
| -CH3 | Para to amine | Electron-donating (hyperconjugation) |
Functionalization at the Amine Nitrogen for Specific Reactivity
The nitrogen atom of the ethylamino group is a key site for functionalization, allowing for the introduction of a wide range of chemical moieties that can alter the molecule's reactivity and properties.
One common transformation is acylation to form amides. A scalable, base-free protocol using diethylaminosulfur trifluoride (DAST) has been shown to effectively couple various amines, including electron-deficient ones, with carboxylic acids. acs.orgacs.org This method could be applied to this compound to generate a diverse set of amides. Further N-alkylation is also possible using aldehydes in the presence of a reducing agent, a process known as reductive amination. jocpr.comresearchgate.net Conversely, N-dealkylation can be achieved through methods like photoredox catalysis, which can selectively remove an alkyl group from a tertiary amine, suggesting that the ethyl group in the target compound could potentially be removed or modified. nih.gov
| Reaction Type | Reagent(s) | Product Type |
| Acylation | R-COOH, DAST | Amide |
| Sulfonylation | R-SO2Cl, Base | Sulfonamide |
| Alkylation | R'-CHO, Reducing Agent | Tertiary Amine |
| N-Dealkylation | Photocatalyst, Light | Secondary Amine (Aniline) |
Modifications of the Aromatic Ring for Positional Isomers
Introducing substituents at different positions on the aromatic ring of this compound leads to the formation of various positional isomers, each with potentially distinct chemical properties. The directing effects of the existing amino and trifluoromethoxy groups play a crucial role in determining the outcome of these reactions.
The ethylamino group is an ortho-, para-director, while the trifluoromethoxy group is a deactivating meta-director. The outcome of electrophilic aromatic substitution, such as nitration or halogenation, will depend on the balance of these effects and the reaction conditions. For instance, related structures like N-ethyl-2-nitro-5-(trifluoromethoxy)aniline have been synthesized, indicating that electrophilic substitution on this scaffold is feasible. nih.gov
Furthermore, modern C-H functionalization methods offer powerful tools for regioselective modification. Photoinduced methods have been successfully employed for the difluoroalkylation of N,N-dimethylanilines, often favoring the position ortho to the amine. nih.govacs.org This strategy could be adapted to introduce functional groups at the C6 position of this compound, a position activated by the adjacent amine.
| Reaction Type | Reagents | Potential Position of Substitution | Resulting Isomer Type |
| Nitration | HNO3, H2SO4 | C4 or C6 | Nitro-substituted derivative |
| Bromination | Br2, FeBr3 | C4 or C6 | Bromo-substituted derivative |
| C-H Difluoroalkylation | Ethyl difluoroiodoacetate, Photocatalyst | C6 | C6-difluoroalkylated isomer |
This compound in Catalysis Research
The utility of aniline derivatives as ligand components in transition metal catalysis is well-established. The introduction of specific substituents onto the aniline framework allows for the fine-tuning of the electronic and steric environment around the metal center, thereby influencing the catalyst's activity, selectivity, and stability.
Design and Synthesis of Ligands Incorporating Trifluoromethoxy Aniline Moieties
The synthesis of ligands derived from this compound would likely commence with the derivatization of the aniline's amino group or through reactions involving the aromatic ring. The presence of the secondary amine (N-ethyl) group offers a direct point of attachment for coordination to a metal center or for further functionalization to create multidentate ligands.
For instance, Schiff base condensation is a common strategy for ligand synthesis. The reaction of an aniline derivative with an aldehyde or ketone can yield imine-containing ligands. While research on Schiff bases derived specifically from this compound is not widely published, studies on the parent compound, 2-(trifluoromethoxy)aniline (B52511), demonstrate the feasibility of this approach. A series of Schiff bases has been synthesized by reacting 2-(trifluoromethoxy)aniline with various aromatic aldehydes, yielding compounds with potential pharmacological applications. researchgate.net This suggests that this compound could similarly be employed to generate a range of N,O- or N,N-donor ligands.
The trifluoromethoxy group at the ortho position is expected to exert a significant electronic influence on the resulting ligand. The strong electron-withdrawing nature of the -OCF3 group can modulate the electron density on the nitrogen atom and the aromatic ring, which in turn affects the coordination properties of the ligand and the reactivity of the metal center it binds to. Furthermore, the steric bulk of the trifluoromethoxy and ethyl groups can create a specific pocket around the metal, potentially leading to enhanced selectivity in catalytic reactions.
General synthetic routes to ortho-trifluoromethoxylated aniline derivatives have been developed, providing access to the necessary precursors for such ligand synthesis. nih.gov These methods often involve a two-step sequence of O-trifluoromethylation of an N-aryl-N-hydroxyacetamide followed by a thermally induced intramolecular OCF3-migration. nih.gov
Investigation of Ligand Performance in Specific Catalytic Transformations
While specific catalytic applications of ligands derived from this compound are not yet documented in the literature, the known properties of fluorinated ligands suggest several areas of potential utility. The electronic modifications induced by the trifluoromethoxy group could be advantageous in a variety of catalytic processes.
For example, in cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, the electronic properties of the ligand play a crucial role in the efficiency of the catalytic cycle. A more electron-deficient ligand can facilitate reductive elimination, which is often the rate-determining step.
The table below outlines potential catalytic applications where ligands derived from this compound could be investigated, based on the general understanding of catalysis and the influence of fluorinated groups.
| Catalytic Reaction | Potential Role of this compound-based Ligand | Rationale |
| Cross-Coupling Reactions | Enhance catalytic activity and stability. | The electron-withdrawing trifluoromethoxy group can influence the electronic properties of the metal center, potentially accelerating key steps in the catalytic cycle. |
| Asymmetric Catalysis | Induce chirality for enantioselective transformations. | The steric bulk of the ortho-substituent can create a chiral environment around the metal center when the ligand is appropriately designed. |
| Oxidation Catalysis | Improve catalyst stability and selectivity. | The robust C-F bonds in the trifluoromethoxy group can enhance the ligand's resistance to oxidative degradation. |
| Polymerization | Control polymer properties. | The electronic and steric nature of the ligand can influence the rate of polymerization and the microstructure of the resulting polymer. |
Integration of this compound into Functional Organic Materials
The unique combination of an aniline core, an ethyl group, and a trifluoromethoxy substituent makes this compound an attractive building block for a variety of functional organic materials. These materials can find applications in electronics, optics, and specialty coatings.
Precursors for Dyes, Pigments, and Electronic Chemicals
Aniline derivatives have long been fundamental precursors in the synthesis of dyes and pigments. The color of an organic dye is determined by its chromophore, and the aniline moiety can be readily converted into an azo group (-N=N-), a common chromophore, through diazotization and coupling reactions. The substituents on the aniline ring play a critical role in tuning the color and properties of the resulting dye. While there are no specific reports on dyes synthesized from this compound, a patent for the preparation of 2-trifluoromethylaniline highlights its use as an intermediate in the dye sector for producing azo dyes. google.com This suggests a similar potential for its trifluoromethoxy analogue.
The trifluoromethoxy group, with its strong dipole moment and lipophilic nature, can influence the dye's solubility, aggregation behavior, and photostability. The ethyl group on the nitrogen can also modify the electronic properties and solubility of the dye molecule. Patents have described the use of various substituted anilines in the synthesis of dichroic dyes for liquid crystal displays. google.comepo.orgepo.org These dyes are designed to align with the liquid crystal host, and their properties are highly dependent on the molecular structure. The rod-like shape and anisotropic polarizability that could be achieved with derivatives of this compound make it a candidate for such applications.
In the realm of electronic chemicals, aniline itself is the monomer for polyaniline, a well-known conducting polymer. The properties of polyaniline can be significantly altered by introducing substituents onto the aniline monomer. The incorporation of a trifluoromethoxy group could lead to polymers with modified electronic properties, such as a wider bandgap or improved stability. While the synthesis of polymers from this compound has not been specifically reported, the general principles of aniline polymerization suggest this as a viable area for exploration.
The potential applications of this compound as a precursor are summarized in the table below:
| Material Class | Potential Application | Role of this compound |
| Dyes and Pigments | Azo dyes, dichroic dyes | Key building block for chromophore synthesis, with substituents for color and property tuning. |
| Liquid Crystals | Guest-host displays | Precursor for dichroic dyes with tailored properties for alignment and light absorption. |
| Polymers | Conductive polymers, high-performance plastics | Monomer for the synthesis of functional polymers with modified electronic and physical properties. |
| Specialty Coatings | Weather-resistant and low surface energy coatings | The trifluoromethoxy group can impart hydrophobicity and chemical resistance. |
Exploration of Structure-Property Relationships in Advanced Materials
The performance of advanced materials is intrinsically linked to their molecular structure. For materials derived from this compound, the interplay between the ethyl group, the trifluoromethoxy group, and the aniline backbone would be a key area of investigation.
The trifluoromethoxy group is known to be highly electronegative and lipophilic. Its presence can significantly impact intermolecular interactions, leading to materials with unique packing arrangements in the solid state. This can influence properties such as melting point, solubility, and charge transport characteristics. Computational studies on related molecules, such as 2-(trifluoromethyl)aniline (B126271), have provided insights into the electronic structure and vibrational properties, which are fundamental to understanding their behavior in materials. researchgate.net Similar studies on this compound would be invaluable for predicting its potential in various applications.
In the context of polymers, the trifluoromethoxy group could enhance thermal stability and solvent resistance due to the strength of the C-F bonds. It could also lower the surface energy of the polymer, leading to materials with hydrophobic and oleophobic properties. The N-ethyl group, by increasing the steric hindrance around the nitrogen atom, could affect the planarity of the polymer backbone, which in turn would influence its electronic properties and processability.
A systematic study varying the substituents on the aniline ring and correlating these changes with the observed material properties would be essential for the rational design of new functional materials based on this versatile building block.
Future Research Directions and Unanswered Questions for N Ethyl 2 Trifluoromethoxy Aniline
Greener and More Economical Synthesis
The development of sustainable and atom-economical synthetic methods for N-ethyl-2-(trifluoromethoxy)aniline is a primary research goal. Current methods, while effective, often rely on harsh reagents and produce significant waste. nih.gov Future research will likely focus on several key areas:
Catalytic C-H Functionalization: Direct, catalyzed ethylation and trifluoromethoxylation of aniline (B41778) derivatives would represent a major leap forward in efficiency. This approach eliminates the need for pre-functionalized starting materials, reducing step counts and waste.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improving safety and yield. Adapting existing syntheses or developing new ones for flow chemistry could enable scalable, on-demand production.
Bio-inspired Catalysis: Exploring enzymatic or biomimetic catalysts for the key bond-forming reactions could lead to highly selective and environmentally benign synthetic routes.
Recent work on the mechanochemical conversion of aromatic amines to aryl trifluoromethyl ethers highlights a promising direction for more sustainable synthesis. acs.org This solvent-free approach offers high efficiency and tolerates a variety of functional groups. acs.org
Exploring New Reactions and Transformations
The reactivity of this compound is not yet fully explored. The interplay between the ethylamino and trifluoromethoxy groups offers opportunities for novel chemical transformations. Future research should investigate:
Directed C-H Activation: Utilizing the existing functional groups to direct the selective functionalization of other positions on the aromatic ring could lead to a diverse range of new derivatives with unique properties.
Unconventional Coupling Partners: Exploring reactions with novel coupling partners beyond traditional methods could unlock new chemical space. For example, recent studies have shown the potential of using anilines in the trifluoromethylarylation of alkenes without the need for transition metals or photocatalysts. nih.gov
Polymerization and Materials Science: Investigating the potential of this compound as a monomer or building block for novel polymers and functional materials is a promising area. The trifluoromethoxy group can impart desirable properties such as thermal stability and altered electronic characteristics.
Advanced Spectroscopic Tools for Reaction Monitoring
To optimize existing synthetic methods and guide the discovery of new reactions, a deeper understanding of reaction mechanisms is crucial. Advanced spectroscopic techniques can provide real-time insights into these processes. Key areas for future research include:
In-situ Reaction Monitoring: Techniques like ReactIR and process NMR can track the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic and mechanistic data.
Advanced Mass Spectrometry: Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to identify and characterize transient intermediates, offering a more complete picture of the reaction pathway.
Coupling Spectroscopy and Chromatography: Combining techniques like HPLC with UV-Vis or mass spectrometry detection allows for the separation and identification of complex reaction mixtures, aiding in the elucidation of side reactions and byproduct formation.
Recent advancements in coupling electron energy-loss spectroscopy (EELS) with multi-wavelength Raman spectroscopy demonstrate the power of combining different analytical techniques for a more complete understanding of complex chemical systems. arxiv.org
Deeper Computational Analysis of Reaction Networks
Computational chemistry offers a powerful tool to complement experimental studies. By modeling reaction pathways and predicting outcomes, computational approaches can accelerate the development of new synthetic methods and provide fundamental insights into reactivity. Future research should focus on:
Mapping Complex Reaction Networks: Using automated reaction discovery tools to explore the vast landscape of possible reactions and identify promising new transformations. arxiv.org
Predicting Selectivity: Developing accurate computational models to predict the regioselectivity and stereoselectivity of reactions involving this compound, guiding experimental design.
Understanding Non-covalent Interactions: Investigating the role of weak intermolecular forces, such as hydrogen bonding and halogen bonding, in directing reaction outcomes and stabilizing intermediates. researchgate.net
Computational studies have already provided valuable insights into the nature of weak intermolecular interactions in similar trifluoromethyl-substituted compounds. researchgate.net
A Combined Approach for Maximum Impact
The most significant advances will likely come from a synergistic approach that combines synthetic, spectroscopic, and computational research. This integrated strategy will enable a virtuous cycle of discovery:
Computational Prediction: Theoretical studies will identify promising new reactions and catalysts.
Synthetic Validation: Experimental chemists will then test these predictions in the laboratory.
Spectroscopic Analysis: Advanced spectroscopic techniques will be used to analyze the reaction in detail, providing mechanistic insights.
Refined Models: The experimental data will be used to refine and improve the computational models, leading to more accurate predictions in the future.
This collaborative approach will be essential for unlocking the full potential of this compound and developing the next generation of innovative chemical technologies.
Q & A
Q. What are the optimal synthetic routes for N-ethyl-2-(trifluoromethoxy)aniline in laboratory settings?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling. A common approach is reacting ethylamine derivatives with halogenated precursors (e.g., 2-chloro-4-(trifluoromethoxy)aniline) under basic conditions (e.g., K₂CO₃ in DMSO at 80–100°C). Catalysts like Pd(PPh₃)₄ enhance coupling efficiency . For reproducibility, optimize solvent polarity (e.g., DMF for solubility) and use inert atmospheres to prevent side reactions. Yields range from 60–85% depending on substituent steric effects .
Q. Which spectroscopic methods are most effective for characterizing N-ethyl-2-(trifluoromethoxy)aniline?
- Methodological Answer :
- ¹H/¹³C NMR : Identify ethyl group signals (δ ~1.2 ppm for CH₃, δ ~3.3 ppm for CH₂) and aromatic protons (δ 6.5–7.5 ppm). The trifluoromethoxy group (-OCF₃) splits aromatic signals due to electron-withdrawing effects .
- FT-IR : Confirm N–H stretching (3350–3450 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks ([M+H]⁺ at m/z 236.1) .
Advanced Research Questions
Q. How does the para-directing effect of the trifluoromethoxy group influence regioselectivity in electrophilic substitution reactions?
- Methodological Answer : The -OCF₃ group is strongly para-directing due to its electron-withdrawing nature via σ* orbitals. In nitration or halogenation, electrophiles attack the para position relative to -OCF₃. For example, nitration of N-ethyl-2-(trifluoromethoxy)aniline yields the 5-nitro derivative predominantly. Computational modeling (DFT) predicts charge distribution, while experimental validation uses isotopic labeling or competitive reaction studies .
Q. How can researchers resolve contradictions in reported biological activities of analogs with varying substituent positions?
- Methodological Answer : Discrepancies arise from differences in substituent electronic/steric effects. For example:
| Compound | Substituents | IC₅₀ (µM) | Notes |
|---|---|---|---|
| 4-Ethyl-2-(trifluoromethoxy)aniline | -OCF₃ (C2), -C₂H₅ (C4) | 0.048 (HepG2) | High lipophilicity enhances membrane permeability |
| 2-Methyl-4-(trifluoromethoxy)aniline | -OCF₃ (C4), -CH₃ (C2) | 5.0 (S. aureus) | Steric hindrance reduces receptor binding |
| To resolve contradictions: |
- Perform SAR studies with systematic substituent variation.
- Validate using isothermal titration calorimetry (ITC) for binding affinity and molecular dynamics simulations for conformational analysis .
Q. What strategies mitigate competing side reactions during functionalization of the aniline ring?
- Methodological Answer :
- Protection/Deprotection : Use Boc (tert-butoxycarbonyl) or trimethylsilyl groups to block the amine during halogenation .
- Directed Metalation : Employ sec-BuLi to deprotonate specific positions (e.g., C6 adjacent to -OCF₃), followed by electrophilic quenching for regioselective functionalization .
- Temperature Control : Maintain reactions below 0°C to suppress polymerization of reactive intermediates .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
